molecular formula C8H13Cl3N4 B2648372 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 1774905-30-4

5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No. B2648372
CAS RN: 1774905-30-4
M. Wt: 271.57
InChI Key: NJAITXQYNUCBED-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound . It is a metabolite of buspirone .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride is C8H13Cl3N4 . The molecular weight is 271.57462 . The InChI key is YBETUEKOSIAOLN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride include a molecular weight of 200.67 , and it appears as a solid . The storage temperature is room temperature, and it should be kept sealed in a dry place .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine moiety plays a crucial role in many pharmaceuticals due to its diverse biological activities. Researchers have explored the synthesis and modification of piperazines to create novel drug candidates. Notably, 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride has been investigated for its potential as a scaffold for drug design. It may serve as a starting point for developing new therapeutic agents targeting specific diseases .

Metabolite of Buspirone

Buspirone, an anxiolytic drug, undergoes metabolism in the body to produce 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride. Understanding its metabolic pathway is essential for optimizing buspirone’s efficacy and safety. Researchers study this metabolite to gain insights into drug interactions, pharmacokinetics, and potential side effects .

Derivatization Reagent for Peptides

Researchers have employed 1-(2-Pyrimidyl)piperazine (a related compound) as a derivatization reagent for carboxyl groups on peptides. Similarly, 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride could serve a similar purpose. By labeling peptides with this compound, scientists can enhance their detection and quantification in mass spectrometry-based analyses .

Phosphopeptide Analysis

In phosphoproteomics, identifying phosphorylated peptides is crucial for understanding cellular signaling pathways. The carboxy group derivatization of phosphopeptides using 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride can improve their detectability during spectrophotometric analysis. This approach aids in studying protein phosphorylation dynamics and regulatory mechanisms .

Heterocyclic Synthesis

The synthesis of heterocyclic compounds remains an active area of research. Scientists explore diverse methods to construct piperazine derivatives. Recent advancements include cyclization reactions of 1,2-diamine derivatives with sulfonium salts, aza-Michael additions, and solid-phase synthesis. 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride could be a valuable building block in these synthetic routes .

Catalyst Design and Organic Synthesis

Researchers investigate the use of piperazine-based compounds as catalysts in organic transformations. These catalysts can promote various reactions, such as C–C bond formation, amidation, and cyclization. By modifying the piperazine core, scientists aim to enhance catalytic efficiency and selectivity. 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride may find applications in this context .

Safety and Hazards

The safety information for 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride includes hazard statements H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-2-piperazin-1-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.2ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAITXQYNUCBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride

CAS RN

1774905-30-4
Record name 5-chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride
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